molecular formula C15H24O B13415140 alpha-Costol

alpha-Costol

Cat. No.: B13415140
M. Wt: 220.35 g/mol
InChI Key: MTJCJJFCDOSALI-QLFBSQMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Costol involves several steps, starting from mannitol. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound can be derived from natural sources, such as certain plants .

Industrial Production Methods

Given its potential therapeutic applications, research and development efforts are likely focused on optimizing extraction and purification processes from natural sources .

Chemical Reactions Analysis

Types of Reactions

Alpha-Costol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

Alpha-Costol exerts its effects primarily through kinase inhibition. It acts by binding to specific kinase enzymes, thereby preventing their activity. This inhibition can lead to the induction of apoptosis in cancer cells, effectively causing their death . The molecular targets and pathways involved include various kinase enzymes that play a role in cell growth and proliferation .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11-5-4-7-15(3)8-6-13(9-14(11)15)12(2)10-16/h5,13-14,16H,2,4,6-10H2,1,3H3/t13-,14+,15-/m1/s1

InChI Key

MTJCJJFCDOSALI-QLFBSQMISA-N

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)CO)C

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(=C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.